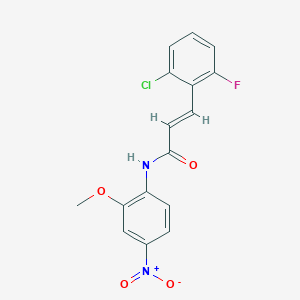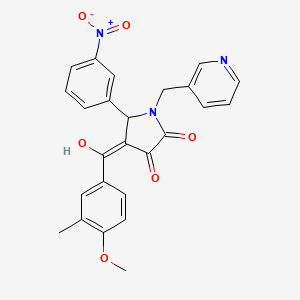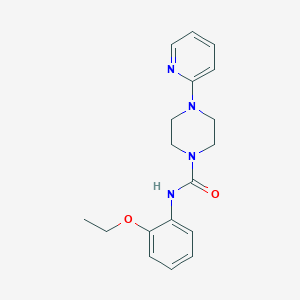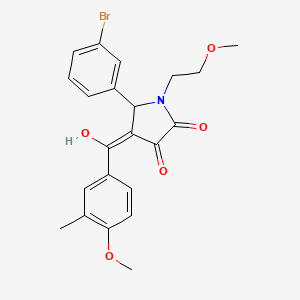![molecular formula C19H19IN2O3 B5324139 N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5324139.png)
N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide, also known as HPIB, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HPIB is a small molecule that belongs to the class of vinylbenzamide derivatives, which have been reported to exhibit a broad range of biological activities.
作用機序
The exact mechanism of action of N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in various biological processes such as gene expression, cell proliferation, and pH regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been reported to exhibit anti-inflammatory and anti-oxidant activity.
実験室実験の利点と制限
One of the main advantages of using N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide in lab experiments is its high potency and selectivity towards certain enzymes. This allows for precise targeting of specific biological processes. However, one of the limitations of using this compound is its relatively high cost and limited availability.
将来の方向性
There are several future directions for the research on N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide. One of the potential applications of this compound is in the development of new cancer therapies. Further studies are needed to investigate the exact mechanism of action of this compound and to optimize its potency and selectivity towards cancer cells. Additionally, this compound can be explored as a potential imaging agent for various medical imaging techniques. Further research is also needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
合成法
The synthesis of N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide involves a multi-step process that starts with the reaction of 2-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(3-hydroxypropyl)glycine to form the corresponding amide. The final step involves the reaction of the amide with 2-bromo-1-phenylethylene under basic conditions to form this compound.
科学的研究の応用
N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide has been extensively studied for its potential applications in various fields such as cancer therapy, imaging, and drug delivery. In cancer therapy, this compound has been reported to exhibit potent anti-tumor activity against various cancer cell lines. This compound has also been investigated as a potential imaging agent for various medical imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). Additionally, this compound has been explored as a drug delivery system due to its ability to target specific cells and tissues.
特性
IUPAC Name |
N-[(E)-3-(3-hydroxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O3/c20-16-10-5-4-9-15(16)18(24)22-17(19(25)21-11-6-12-23)13-14-7-2-1-3-8-14/h1-5,7-10,13,23H,6,11-12H2,(H,21,25)(H,22,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAAQEQDELDKGT-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCO)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCCCO)/NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenyl](4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5324081.png)
![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5324093.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)


![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5324105.png)
![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)

![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)
![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)